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Compound of Interest

Compound Name: Propenylsulfonamide

Cat. No.: B14077133

Get Quote

Executive Summary
-Unsaturated sulfonamides (vinyl and propenylsulfonamides) are potent electrophiles used in
covalent inhibitors to target non-catalytic cysteine or lysine residues. Unlike their acrylamide
counterparts, sulfonamides offer distinct electronic profiles and metabolic stability. While direct
sulfonylation (using sulfonyl chlorides) is common, it lacks modularity. Cross-coupling and
olefin metathesis provide the necessary convergence to install and diversify these warheads
late-stage, allowing precise tuning of steric bulk (e.g., methyl substitution) and electronic
reactivity.

Strategic Rationale: Why Cross-Coupling?
Traditional synthesis relies on reacting amines with pre-formed alkenylsulfonyl chlorides. This

linear approach is limiting when exploring Structure-Activity Relationships (SAR) at the alkene

terminus.

Modularity: Cross-coupling allows the "warhead" to be built on the scaffold, or the scaffold to

be attached to the warhead, enabling rapid library generation.

Stereocontrol: Palladium-catalyzed methods and metathesis offer high

-selectivity, crucial for binding pocket geometry.
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Functional Tolerance: Compatible with polar heterocycles common in kinase inhibitors.

Methodology 1: The Heck-Mizoroki Coupling (Arylation
Route)
Best for: Synthesizing styryl sulfonamides (aryl-substituted propenyl groups) to extend the

warhead into hydrophobic pockets.

In this protocol, a vinyl sulfonamide serves as the alkene acceptor. Due to the strong electron-

withdrawing nature of the sulfonyl group, the reaction is highly regioselective for

-arylation and stereoselective for the

-isomer.

Mechanistic Insight
The sulfonyl group polarizes the double bond, making the

-carbon susceptible to migratory insertion by the arylpalladium species. The subsequent

-hydride elimination is rapid, preventing polymerization.

Protocol: Pd-Catalyzed

-Arylation
Substrates:

Coupling Partner A: Aryl Bromide or Iodide (Scaffold).

Coupling Partner B:

-Dialkyl ethenesulfonamide (Warhead precursor).

Reagents:

Catalyst:

(5 mol%)
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Ligand:

or Tedicyp (for difficult substrates).

Base:

or

.[1]

Solvent: DMF or

(anhydrous).

Step-by-Step Procedure:

Preparation: In a glovebox or under Argon, charge a reaction vial with Aryl Bromide (1.0

equiv), Vinyl Sulfonamide (1.2–1.5 equiv),

(0.05 equiv), and

(0.1 equiv).

Solvation: Add anhydrous DMF (0.2 M concentration relative to halide) and

(2.0 equiv).

Reaction: Seal the vial and heat to 80–100 °C for 12–24 hours. Monitor by LC-MS for the

disappearance of the aryl halide.

Work-up: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to remove base/Pd species),

water, and brine.

Purification: Flash chromatography on silica gel. Styryl sulfonamides often streak; use

or

in the eluent if necessary.
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Methodology 2: Olefin Cross-Metathesis (The Modular
Alkyl Route)
Best for: Synthesizing true 1-propenylsulfonamides (

) or introducing alkyl chains.

Cross-metathesis (CM) is the most direct method to convert a simple vinyl sulfonamide into a

substituted propenyl variant. Vinyl sulfonamides are "Type II" (slow reacting) olefins, preventing

homodimerization and favoring cross-coupling with "Type I" olefins (rapid homodimerization)

like propene, 1-butene, or functionalized terminal alkenes.

Protocol: Ru-Catalyzed Cross-Metathesis
Substrates:

Partner A:

-Functionalized Vinyl Sulfonamide.

Partner B: Excess Olefin (e.g., 2-butene for methyl addition, or a terminal alkene).

Reagents:

Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (2–5 mol%).

Solvent:

(DCM) or Toluene (degassed).

Step-by-Step Procedure:

Setup: Dissolve the Vinyl Sulfonamide (1.0 equiv) in DCM (0.1 M).

Olefin Addition:

For Methyl (Propenyl) Group: Bubble 2-butene gas (excess) into the solution at

for 5 minutes, or add liquid 2-butene if available.
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For Functionalized Chains: Add the liquid alkene partner (3.0–5.0 equiv).

Catalysis: Add HG-II catalyst (2.5 mol%).

Reflux: Fit with a reflux condenser (or seal pressure tube for volatile olefins) and heat to 40

°C (DCM) or 80 °C (Toluene) for 4–12 hours.

Quenching: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the Ru-carbene.

Purification: Concentrate and purify via silica gel chromatography.

Methodology 3: Suzuki-Miyaura Coupling
Best for: Late-stage diversification using commercially available boronic acids on a bromovinyl

scaffold.

This method requires a specific precursor:

-2-bromovinylsulfonamide. This building block allows you to "plug in" any aryl or alkyl boronic
acid to create the substituted warhead.

Protocol Snapshot:

Precursor Synthesis: Brominate vinyl sulfonamide followed by dehydrobromination to get

-Br-

.

Coupling: React Precursor (1.0 equiv) with Aryl/Alkyl Boronic Acid (1.5 equiv) using

(5 mol%) and

(2 equiv) in DME/

at

.

Outcome: Retention of
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-stereochemistry is typically observed.

Data Summary: Method Selection Matrix
Target Warhead
Structure

Preferred Method Key Substrates Selectivity

Styryl (

)
Heck Coupling

Vinyl Sulfonamide +

Aryl Halide

1-Propenyl (

)
Cross-Metathesis

Vinyl Sulfonamide + 2-

Butene

Complex Alkyl (

)
Cross-Metathesis

Vinyl Sulfonamide +

Terminal Alkene

Diverse Aryl/Alkyl Suzuki Coupling

2-

Bromovinylsulfonamid

e + Boronic Acid

Retention of config.

Visualization: Decision Logic & Mechanism
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Use Terminal Alkene
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Figure 1: Strategic decision tree for selecting the optimal cross-coupling methodology based on

the desired substitution at the
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-carbon of the sulfonamide warhead.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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